molecular formula C9H18N2O B6334551 1-(3-Methylpiperazin-1-yl)butan-1-one CAS No. 1240574-13-3

1-(3-Methylpiperazin-1-yl)butan-1-one

Cat. No.: B6334551
CAS No.: 1240574-13-3
M. Wt: 170.25 g/mol
InChI Key: FDUVCRHFMMTGOH-UHFFFAOYSA-N
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Description

1-(3-Methylpiperazin-1-yl)butan-1-one is a chemical compound with the molecular formula C9H18N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its unique structure, which allows it to participate in various chemical reactions and applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylpiperazin-1-yl)butan-1-one typically involves the reaction of 3-methylpiperazine with butanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylpiperazin-1-yl)butan-1-one can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 1-(3-Methylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-Methylpiperazin-1-yl)butan-1-one can be compared with other similar compounds, such as:

  • 1-(2-Methylpiperazin-1-yl)butan-1-one
  • 1-(4-Methylpiperazin-1-yl)butan-1-one
  • 1-(3-Ethylpiperazin-1-yl)butan-1-one

These compounds share similar structural features but differ in the position or type of substituents on the piperazine ring. The unique structure of this compound allows it to exhibit distinct chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

1-(3-methylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-3-4-9(12)11-6-5-10-8(2)7-11/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUVCRHFMMTGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCNC(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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